4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine
Overview
Description
4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine is a chemical compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol This compound is characterized by the presence of a chloro group, three fluoro groups, and a hydrazino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine can be synthesized through the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . The reaction typically involves the use of solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, and is carried out at temperatures ranging from 0°C to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic substitution reactions. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing halogen atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Cycloaddition Reactions: It can partake in 1,3-dipolar cycloaddition reactions with various reagents.
Common Reagents and Conditions
Hydrazine Hydrate: Used for nucleophilic substitution reactions.
Dimethyl Sulfoxide (DMSO): Used in oxidation reactions.
Tri-phenylphosphine: Used in the Staudinger reaction.
Major Products Formed
4-Azido-2,3,5,6-tetrafluoropyridine: Formed through nitrosation reactions.
Sulphoximide: Formed through reactions with dimethyl sulfoxide.
Cyclohexylamino-2,3,5,6-tetrafluoropyridine: Formed through C-H insertion reactions with cyclohexane.
Scientific Research Applications
4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine has diverse applications in scientific research, including:
Pharmaceuticals: It serves as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.
Agrochemicals: Used in the development of herbicides, plant growth regulators, and fungicides.
Material Science: Contributes to the advancement of materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine involves its reactivity with various molecular targets. The hydrazino group allows it to participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of complex molecular structures. These reactions can modulate biological pathways and molecular targets, contributing to its diverse applications in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Known for its use in the synthesis of biologically active derivatives.
4-Azido-2,3,5,6-tetrafluoropyridine: Shares similar reactivity and is used in cycloaddition reactions.
4-Aryl-2-chloro-3,5-dicyano-6-methoxypyridines: Undergoes nucleophilic substitution with hydrazine hydrate.
Uniqueness
4-Chloro-2,3,5-trifluoro-6-hydrazinopyridine is unique due to its combination of chloro, fluoro, and hydrazino groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it valuable in various fields of research and industrial applications .
Properties
IUPAC Name |
(4-chloro-3,5,6-trifluoropyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-1-2(7)4(9)11-5(12-10)3(1)8/h10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCWNDFNZKLBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1NN)F)F)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250565 | |
Record name | 4-Chloro-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-14-9 | |
Record name | 4-Chloro-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,3,5-trifluoro-6-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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